molecular formula C14H16N2O3 B3431445 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide CAS No. 901273-55-0

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide

Cat. No. B3431445
CAS RN: 901273-55-0
M. Wt: 260.29 g/mol
InChI Key: REKSNDXSNCTSHB-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields of research. FMA is a derivative of acetamide, a white crystalline solid used in the production of various organic compounds. In

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). Additionally, this compound has been shown to reduce the activity of various enzymes involved in tumor growth, such as COX-2 and HDACs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor and anti-inflammatory activity, making it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects. Further research is needed to determine the safety of this compound and its potential side effects. Additionally, this compound may not be effective in all types of cancer or inflammation, making it important to identify the specific conditions in which this compound is most effective.

Future Directions

There are several future directions for research on 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research is needed to determine the safety and potential side effects of this compound.
Another area of interest is the identification of the specific mechanisms of action of this compound. Further studies are needed to determine the enzymes and receptors targeted by this compound and the specific pathways involved in its antitumor and anti-inflammatory activity.
Conclusion
In conclusion, this compound is a chemical compound with potential uses in various fields of research. Its antitumor and anti-inflammatory activity make it a promising candidate for further study as a therapeutic agent. The synthesis method of this compound is relatively simple, making it readily available for use in lab experiments. However, further research is needed to determine the safety and potential side effects of this compound, as well as the specific mechanisms of action involved in its activity.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide has been studied for its potential uses in various fields of research. One of the primary areas of interest is its antitumor activity. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an analgesic and anxiolytic agent.

properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-13-7-3-2-6-12(13)16-14(17)10-15-9-11-5-4-8-19-11/h2-8,15H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSNDXSNCTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206262
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

901273-55-0
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901273-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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